N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H22ClN5O2S and its molecular weight is 504.01. The purity is usually 95%.
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Scientific Research Applications
Antiallergy Activity
- N-(4-substituted-thiazolyl)oxamic acid derivatives, similar in structure to the specified compound, have shown potent antiallergy activity in the rat PCA model. These compounds were synthesized and tested for their efficacy against allergies, demonstrating significant potency compared to disodium cromoglycate, a known antiallergy agent (Hargrave, Hess, & Oliver, 1983).
Anticancer Potential
- Derivatives of indapamide, which share structural similarities with the mentioned compound, have been synthesized and shown to exhibit proapoptotic activity, particularly against melanoma cancer cell lines. These compounds, including 4-chloro-3-({[(4-chlorophenyl)amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, have demonstrated significant anticancer activities (Yılmaz et al., 2015).
Anti-inflammatory Applications
- N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, which are structurally related to the requested compound, have been prepared and evaluated for anti-inflammatory activity. These compounds have shown effectiveness in reducing inflammation (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Antipathogenic and Antimicrobial Properties
- Various acylthioureas and derivatives, similar to the requested compound, have been synthesized and shown effective in interacting with bacterial cells, particularly demonstrating significant antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Antifungal Applications
- Novel 2 - ((2 - (phenyl/4 - chlorophenyl) - 1 - ((4 - ((Z) - 1 - (substitutedphenyl)ethylideneamino) - 5 - mercapto - 4H - 1,2,4 - triazol - 3 - yl)methyl) - 1H - indol - 3 - yl)methyleneamino)benzoic acid derivatives, structurally related to the requested compound, have been synthesized and tested for antifungal activity. These compounds have shown promising results in combating fungal infections (Singh & Vedi, 2014).
Antitumor and Antimicrobial Activity
- Fused 1,2,4-triazine derivatives, structurally related to the specified compound, have been synthesized and primarily screened for their antimicrobial and antitumor activity. These compounds have shown potential in the treatment of cancer and microbial infections (Abd El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).
Potential in Melanoma Cytotoxicity
- Radioiodinated N-(2-(diethylamino)ethyl)benzamides, which share structural similarities with the specified compound, have been discovered as selective agents for melanotic melanoma. These compounds have demonstrated significant cytotoxicity against melanoma cells and could be utilized for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O2S/c27-20-10-6-11-21(15-20)32-23(16-28-25(34)19-8-2-1-3-9-19)29-30-26(32)35-17-24(33)31-14-13-18-7-4-5-12-22(18)31/h1-12,15H,13-14,16-17H2,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHZZUDHIDINPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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